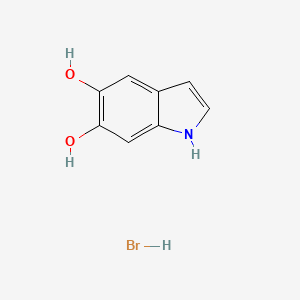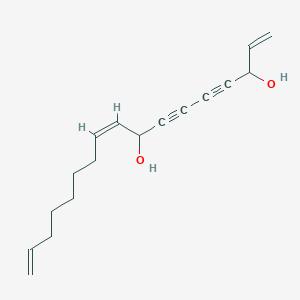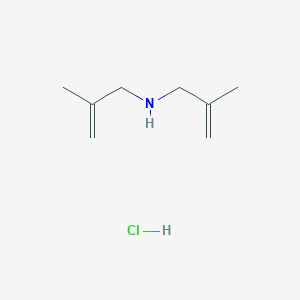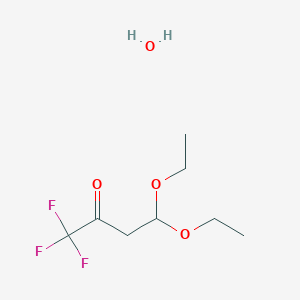
4-Amino-2-propyl-1h-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-propyl-1h-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-propyl-1h-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles under mild reaction conditions. For example, the reaction of an amido-nitrile with a nickel catalyst can lead to the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts. The specific conditions and reagents used can vary depending on the desired substitution pattern on the imidazole ring.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-propyl-1h-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Applications De Recherche Scientifique
4-Amino-2-propyl-1h-imidazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used as a catalytic agent and a petrochemical additive.
Mécanisme D'action
The mechanism of action of 4-Amino-2-propyl-1h-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-Amino-2-propyl-1h-imidazole-5-carboxamide can be compared with other similar compounds, such as:
4-Aminoimidazole-5-carboxamide: This compound has a similar structure but lacks the propyl group at the 2-position.
4-Amino-5-carbamoylimidazole: Another similar compound with a different substitution pattern on the imidazole ring.
Propriétés
Numéro CAS |
90521-73-6 |
|---|---|
Formule moléculaire |
C7H12N4O |
Poids moléculaire |
168.20 g/mol |
Nom IUPAC |
4-amino-2-propyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C7H12N4O/c1-2-3-4-10-5(7(9)12)6(8)11-4/h2-3,8H2,1H3,(H2,9,12)(H,10,11) |
Clé InChI |
AAFMSFJJKBSUQI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=C(N1)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)

![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)






![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)
